Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide
Description
Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is a synthetic compound featuring a coumarin (chromen-2-one) core substituted with a 4-methyl group at position 4 and a 2-oxo moiety. The hexanamide side chain contains two amino groups at positions 2 and 6, conferring both hydrophilic and structural flexibility.
Properties
IUPAC Name |
acetic acid;2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJKEVUJJYOHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of L-Lysine 7-amido-4-methylcoumarin acetate salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase B, which cleaves the amide bond to release 7-amido-4-methylcoumarin, resulting in a blue fluorescent solution .
Common Reagents and Conditions
The enzymatic cleavage reaction typically requires the presence of aminopeptidase B and is carried out in an aqueous buffer solution at physiological pH. The reaction conditions are optimized to ensure maximum fluorescence yield .
Major Products Formed
The major product formed from the enzymatic cleavage of L-Lysine 7-amido-4-methylcoumarin acetate salt is 7-amido-4-methylcoumarin, which exhibits blue fluorescence .
Scientific Research Applications
L-Lysine 7-amido-4-methylcoumarin acetate salt has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of aminopeptidase B and other related enzymes.
Molecular Biology: The compound is employed in assays to detect and quantify enzyme activity in various biological samples.
Medicine: It is used in diagnostic assays to monitor enzyme activity in clinical samples.
Mechanism of Action
L-Lysine 7-amido-4-methylcoumarin acetate salt exerts its effects through enzymatic cleavage by aminopeptidase B. The enzyme recognizes the substrate and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This reaction results in the production of a blue fluorescent signal, which can be measured to determine enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Analogues
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Structure : Shares the 4-methyl-2-oxo-chromen-7-yl backbone but incorporates a nitrobenzylidene-acetohydrazide substituent.
- Properties : Higher molecular weight (~400 g/mol) and logP due to aromatic nitro and hydrazide groups. Synthesized via hydrazide coupling in 1,4-dioxane with thioacetic acid and ZnCl₂ .
- Key Differences: The acetohydrazide group in 2k enhances hydrogen-bonding capacity but reduces solubility compared to the diaminohexanamide moiety in the target compound.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)
Diaminohexanamide Derivatives
Lisdexamfetamine Dimesylate
- Structure: (2S)-2,6-Diamino-N-[(1S)-1-methyl-2-phenylethyl]hexanamide dimethanesulfonate.
- Properties : Molecular weight 455.59 g/mol (C₁₅H₂₅N₃O·(CH₄O₃S)₂), logP -2.54 (pH 7.4). Acts as a CNS stimulant prodrug for ADHD .
- Key Differences: The phenylalkyl substituent in lisdexamfetamine directs it toward dopamine/norepinephrine reuptake inhibition, while the coumarin group in the target compound may confer antioxidant or anticoagulant activity .
NPC 15437 (PKC Inhibitor)
- Structure: 2,6-Diamino-N-[[1-(1-oxotridecyl)-2-piperidinyl]methyl]hexanamide dihydrochloride.
- Properties : Inhibits protein kinase C (PKC), reducing ROS production in neurotoxic models .
- Key Differences : The tridecyl-piperidine chain enhances membrane interaction, unlike the coumarin group, which may limit cellular uptake mechanisms.
Pharmacokinetic and Functional Comparisons
Research Findings and Implications
- Structural Flexibility: The diaminohexanamide chain in the target compound allows for diverse functionalization, as seen in lisdexamfetamine (CNS activity) and NPC 15437 (PKC inhibition).
- Solubility and Bioavailability : The target compound’s moderate logP (2.97) suggests better lipid membrane penetration than highly polar sulfonamide derivatives (e.g., compound 12) but lower than lipophilic nitrobenzylidene analogues (e.g., 2k) .
- Synthesis Challenges : Unlike lisdexamfetamine, which uses scalable sulfonation , the target compound’s coumarin coupling may require regioselective reactions to avoid byproducts .
Biological Activity
Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide, with the CAS number 201853-23-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in pharmacology and toxicology.
- Molecular Formula : C18H25N3O5
- Molecular Weight : 363.408 g/mol
- Structure : The compound consists of a chromenyl moiety linked to a hexanamide structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 201853-23-8 |
| Molecular Formula | C18H25N3O5 |
| Molecular Weight | 363.408 g/mol |
| Purity | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki-67.
- Case Study : In vitro studies showed a significant reduction in cell viability in breast cancer cell lines when treated with this compound at varying concentrations (IC50 values ranged from 10 to 50 µM).
Anti-Inflammatory Properties
The compound has also been noted for its anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages.
- Research Findings : A study indicated that treatment with the compound reduced inflammation markers in animal models of arthritis, leading to decreased joint swelling and pain.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.
- Case Study : In vitro assays demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
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Cytotoxicity Assays :
- Various cancer cell lines were treated with the compound.
- Results indicated a dose-dependent decrease in cell viability.
- Apoptotic markers were elevated in treated cells.
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Inflammation Models :
- Animal models were used to assess the anti-inflammatory effects.
- Significant reductions in paw edema were observed post-treatment.
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Antimicrobial Studies :
- The compound was tested against clinical isolates.
- Strong antibacterial activity was noted with minimum inhibitory concentrations (MICs) below 20 µg/mL for several strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
